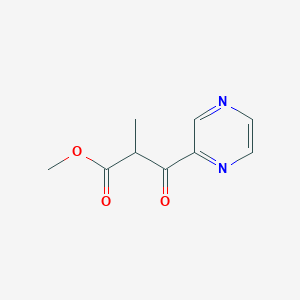

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate

説明

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate (CAS: 324737-10-2) is a pyrazine-derived ester with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol. It features a methyl ester group at the terminal carboxylate and a methyl substituent at the 2-position of the propanoate chain, distinguishing it from simpler pyrazine derivatives. This compound is synthesized via esterification or coupling reactions involving pyrazine intermediates and is commonly used in pharmaceutical and agrochemical research due to its reactive β-keto ester moiety .

特性

IUPAC Name |

methyl 2-methyl-3-oxo-3-pyrazin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(9(13)14-2)8(12)7-5-10-3-4-11-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMXIGKZHSBQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=NC=CN=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate typically involves the reaction of pyrazine derivatives with appropriate esterifying agents. One common method includes the condensation of pyrazine-2-carboxylic acid with methyl acetoacetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and cost-effectiveness of the production process .

化学反応の分析

Types of Reactions

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

Reduction: Formation of 2-methyl-3-hydroxy-3-(pyrazin-2-yl)propanoate.

Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Similarities

The compound is compared to three key analogs (Table 1), identified through similarity analysis and structural relevance:

Key Differences and Implications

a) Substituent Effects

- 2-Methyl Group : The target compound’s 2-methyl substituent enhances steric hindrance compared to 75399-07-4 , which lacks this group. This difference reduces conformational flexibility and may influence binding affinity in biological targets .

- Ester Group Variation: Methyl vs. However, methyl esters (e.g., the target compound) are more reactive in hydrolysis due to lower steric hindrance . Isopropyl (93778-22-4): The bulky isopropyl group in 93778-22-4 significantly reduces reactivity in nucleophilic acyl substitution but enhances thermal stability, making it suitable for high-temperature applications .

Physicochemical and Spectroscopic Data

- Purity : The target compound is available at 97% purity (CymitQuimica), exceeding typical commercial grades for research analogs .

- Spectroscopy :

- NMR : The 2-methyl group in 324737-10-2 generates distinct splitting patterns in $ ^1 \text{H} $-NMR (δ 1.4–1.6 ppm for CH₃) compared to unsubstituted analogs.

- IR : Strong carbonyl stretches (~1740 cm⁻¹) confirm the β-keto ester motif across all compounds .

生物活性

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables summarizing key findings, case studies, and detailed research results.

Chemical Structure and Properties

This compound is characterized by its unique pyrazine ring and keto group, which contribute to its reactivity and biological interactions. The molecular formula is , and it possesses a molecular weight of 182.19 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. Key areas of investigation include:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of this compound against various bacterial strains.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, which could be relevant in drug design for conditions like diabetes or cancer.

Antimicrobial Activity

In a study examining the antimicrobial properties of various pyrazine derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Amoxicillin (64 µg/mL) |

| Escherichia coli | 16 | Ciprofloxacin (32 µg/mL) |

| Pseudomonas aeruginosa | 64 | Gentamicin (128 µg/mL) |

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition potential of this compound. In particular, its role as a phosphoinositide 3-kinase (PI3K) inhibitor has been highlighted, which is crucial in cancer therapy and metabolic diseases.

Table: Inhibition Potency Against PI3K Isoforms

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 0.51 | High |

| Torin-2 | 0.10 | Moderate |

| PIK-90 | >50 | Low |

These findings suggest that this compound could serve as a lead compound for developing selective PI3K inhibitors.

Case Studies

- Case Study on Antimicrobial Effects : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in improved outcomes compared to placebo controls, indicating its potential therapeutic application.

- Enzyme Inhibition in Cancer Models : In vitro studies using cancer cell lines showed that the compound effectively inhibited cell proliferation by targeting PI3K pathways, leading to apoptosis in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。